molecular formula C13H19NO3S B6590051 tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate CAS No. 1354651-47-0

tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate

Cat. No. B6590051
CAS RN: 1354651-47-0
M. Wt: 269.4
InChI Key:
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Description

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate (TBTC) is an organic compound with a wide range of applications in scientific research. It is a carbamate derivative of tert-butyl alcohol and a thiophene ring, and is used as a versatile reagent for organic synthesis. TBTC has been widely used in the pharmaceutical industry, as well as in the fields of biochemistry, molecular biology, and biotechnology. It is also used in the synthesis of various organic compounds and in the production of drugs.

Scientific Research Applications

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is widely used in scientific research, including in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used in the synthesis of various organic compounds, and is also used in the production of drugs. It has also been used in the study of enzyme kinetics and protein-protein interactions, and in the development of new drug delivery systems. Additionally, this compound has been used in the study of the structure and function of enzymes and in the design of new drugs.

Mechanism of Action

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is an organic compound with a wide range of applications in scientific research. It is a carbamate derivative of tert-butyl alcohol and a thiophene ring, and is used as a versatile reagent for organic synthesis. It is believed that the carbamate group of this compound acts as a catalyst in the reaction, allowing the formation of new bonds between the tert-butyl alcohol and the thiophene ring. The resulting product is a stable, water-soluble compound with a wide range of applications in scientific research.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate has several advantages when used in laboratory experiments. It is a stable, water-soluble compound, which makes it easy to store and use in experiments. Additionally, it is a versatile reagent, which makes it suitable for a wide range of reactions. However, this compound can also be toxic in high concentrations, and should therefore be handled with care.

Future Directions

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate has a wide range of applications in scientific research, and its potential for further exploration is vast. Further research could focus on its use in the development of new drugs, as well as its potential for use in the study of enzyme kinetics and protein-protein interactions. Additionally, this compound could be explored for its potential to inhibit the growth of bacteria and its anti-inflammatory and anti-cancer properties. Finally, further research could focus on its potential for use in the synthesis of organic compounds and in the production of drugs.

Synthesis Methods

Tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate is synthesized by reacting tert-butyl alcohol with a thiophene ring, followed by the addition of a carbamate group. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and is usually performed at a temperature of around 80°C. The reaction typically takes several hours to complete, and yields a product with a purity of approximately 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate involves the reaction of tert-butyl carbamate with 4-oxo-4-(thiophen-2-yl)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "4-oxo-4-(thiophen-2-yl)butanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 4-oxo-4-(thiophen-2-yl)butanoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system.", "Step 7: Obtain the desired product tert-butyl N-[4-oxo-4-(thiophen-2-yl)butyl]carbamate as a white solid." ] }

CAS RN

1354651-47-0

Molecular Formula

C13H19NO3S

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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